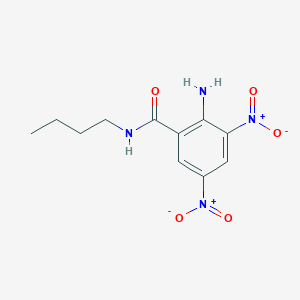

2-amino-N-butyl-3,5-dinitrobenzamide

Beschreibung

Significance within Nitroaromatic and Benzamide (B126) Chemistry

The chemical character of 2-amino-N-butyl-3,5-dinitrobenzamide is defined by the interplay of its functional groups. As a nitroaromatic compound, it contains two nitro (–NO₂) groups, which are strongly electron-withdrawing. wikipedia.org This feature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack. wikipedia.org The electron-withdrawing nature of nitro groups is a cornerstone of their utility, influencing the reactivity and properties of the entire molecule. nih.gov

Simultaneously, the compound is a benzamide, a class of molecules containing an amide linkage (–CONH–) attached to a benzene (B151609) ring. Benzamides are prevalent in biologically active compounds and are known for their diverse pharmacological effects. nanobioletters.comontosight.ai The amide group itself is polar and can participate in hydrogen bonding, a critical interaction in biological systems. The combination of the dinitro-substituted aromatic ring with the benzamide structure makes this class of molecules a versatile scaffold in medicinal chemistry and materials science.

Structural Features and their Research Implications

Dinitro Aromatic System : The two nitro groups at the 3 and 5 positions create a highly electron-deficient aromatic ring. This electronic feature is central to the mechanism of action for some dinitrobenzamide derivatives studied as antimicrobial agents. nih.gov

Ortho-Amino Group : The amino (–NH₂) group at the 2-position is electron-donating, creating a push-pull electronic effect with the adjacent nitro group at the 3-position. This can influence the molecule's spectroscopic properties, reactivity, and potential for intramolecular hydrogen bonding with the amide or nitro groups, which can in turn affect its conformation and stability.

N-butyl Amide Chain : The N-butyl group is a lipophilic alkyl chain. In medicinal chemistry, altering the lipophilicity of a molecule is a common strategy to modulate its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on related N-alkyl dinitrobenzamides have shown that the length of the alkyl chain can significantly impact biological activity. nih.gov

| Structural Feature | Description | Potential Research Implication |

|---|---|---|

| Dinitroaromatic Core | Benzene ring substituted with two electron-withdrawing nitro groups (–NO₂). | High chemical reactivity; potential for use in energetic materials, as a scaffold for nucleophilic substitution reactions, and as a key pharmacophore for certain biological targets. nih.govwikipedia.org |

| Amide Linkage | Carbonyl group bonded to a nitrogen atom (–CONH–). | Ability to form hydrogen bonds, contributing to specific binding interactions with biological macromolecules like enzymes. nih.gov Common feature in many pharmaceuticals. nanobioletters.com |

| Ortho-Amino Group | An electron-donating amino group (–NH₂) adjacent to the amide linkage. | Modulates the electronic properties of the ring; potential for intramolecular hydrogen bonding, which can influence molecular conformation and stability. |

| N-Butyl Substituent | A four-carbon alkyl chain attached to the amide nitrogen. | Increases lipophilicity, which can affect solubility and the ability to cross biological membranes. Chain length is a key variable in optimizing biological activity in related compounds. nih.gov |

Overview of Prior Research on Dinitrobenzamide Derivatives and Related Analogues

While 2-amino-N-butyl-3,5-dinitrobenzamide itself is not widely studied, extensive research on the broader class of 3,5-dinitrobenzamide (B1662146) derivatives provides valuable context. A significant area of this research has been the development of novel treatments for tuberculosis (TB). nih.govresearchgate.net

Numerous studies have identified 3,5-dinitrobenzamide derivatives as potent inhibitors of Mycobacterium tuberculosis. nih.govbenthamdirect.com This activity is often linked to the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.govresearchgate.netbenthamdirect.com Researchers have synthesized and tested diverse libraries of these compounds, modifying the substituent on the amide nitrogen to optimize potency.

Key findings from this body of research include:

Synthesis : Derivatives are commonly synthesized starting from 3,5-dinitrobenzoic acid, which is then coupled with various linear or cyclic amines. nih.govresearchgate.net

Structure-Activity Relationship (SAR) : The nature of the amide substituent has a profound impact on antitubercular activity. For instance, the addition of terminal aromatic groups or linking the dinitrobenzamide moiety to other scaffolds like thiazolidin-4-one has been shown to yield compounds with high potency. researchgate.netbenthamdirect.com

Potency : Several optimized dinitrobenzamide analogues have demonstrated potent activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to frontline TB drugs like isoniazid. nih.govresearchgate.netresearchgate.net

| Derivative Class | Key Structural Modification | Reported Research Finding | Reference |

|---|---|---|---|

| N-Alkyl Dinitrobenzamides | Variation of linear alkyl chains on the amide nitrogen. | Derivatives with intermediate lipophilicity (e.g., C6 to C12 chains) showed the best antitubercular activities. | nih.gov |

| Dinitrobenzamides with Terminal Aromatic Groups | Addition of an aromatic ring at the end of the amide substituent, connected by various linkers. | Significantly enhanced activity against M. tuberculosis, with some compounds reaching MIC values of 0.031 μg/mL. | nih.govresearchgate.net |

| Thiazolidin-4-one Linked Dinitrobenzamides | Coupling of the dinitrobenzamide core to a thiazolidin-4-one ring system. | Resulted in compounds with antitubercular activity in the range of 6.25-50 μg/mL. Pharmacophore modeling suggested the importance of the aromatic moiety and thiazolidin-4-one ring. | benthamdirect.com |

| N-Alkylphenyl Dinitrobenzamides | Synthesis of analogs with an N-alkylphenyl group. | Identified potent analogs with nanomolar to sub-micromolar MICs in both extracellular and intracellular assays against M. tuberculosis. | researchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14N4O5 |

|---|---|

Molekulargewicht |

282.25 g/mol |

IUPAC-Name |

2-amino-N-butyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C11H14N4O5/c1-2-3-4-13-11(16)8-5-7(14(17)18)6-9(10(8)12)15(19)20/h5-6H,2-4,12H2,1H3,(H,13,16) |

InChI-Schlüssel |

RWXWZPCRPHKKCU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Amino N Butyl 3,5 Dinitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise three-dimensional picture of the compound can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of 2-amino-N-butyl-3,5-dinitrobenzamide is anticipated to display distinct signals corresponding to the protons in different regions of the molecule: the aromatic ring, the alkyl chain of the butyl group, the amide N-H, and the amino N-H₂.

The two protons on the dinitrophenyl ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The strong electron-withdrawing nature of the two nitro groups and the carbonyl group significantly deshields these aromatic protons, shifting them to a high chemical shift. The splitting pattern (doublets) would arise from the coupling between these two protons.

The protons of the N-butyl group would present a more complex pattern in the upfield region. A triplet corresponding to the terminal methyl group (CH₃) would be expected around δ 0.9 ppm. The two methylene (B1212753) groups (CH₂) adjacent to the methyl group and the nitrogen atom would likely appear as multiplets (sextet and quartet, respectively) between δ 1.3 and 3.4 ppm due to coupling with neighboring protons.

The proton of the secondary amide (N-H) is expected to produce a signal, likely a triplet, in the range of δ 8.0-8.5 ppm. The broad signal from the primary amino group (NH₂) protons would likely be observed between δ 5.0 and 6.0 ppm. The exact chemical shifts and multiplicities are crucial for confirming the connectivity of the butyl chain to the amide nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-amino-N-butyl-3,5-dinitrobenzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 8.0 - 9.0 | d, d |

| Amide NH | 8.0 - 8.5 | t |

| Amino NH₂ | 5.0 - 6.0 | br s |

| N-CH₂ | 3.2 - 3.4 | q |

| CH₂ | 1.4 - 1.6 | sextet |

| CH₂ | 1.3 - 1.4 | sextet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms and insight into their chemical environments. For 2-amino-N-butyl-3,5-dinitrobenzamide, eleven distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the δ 160-170 ppm region. The aromatic carbons would appear between δ 110 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro groups (C-3 and C-5) and the amino group (C-2) would be significantly shifted. The carbon attached to the amide group (C-1) would also be clearly identifiable in this region.

The four carbons of the N-butyl chain would resonate in the upfield region of the spectrum (δ 10-50 ppm). The carbon directly bonded to the amide nitrogen (N-CH₂) would be the most deshielded of the alkyl carbons, appearing around δ 40 ppm. The terminal methyl carbon (CH₃) would be the most shielded, resonating at approximately δ 13-14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-amino-N-butyl-3,5-dinitrobenzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 170 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-NH₂ | 130 - 140 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-C=O | 110 - 120 |

| N-CH₂ | 39 - 41 |

| -CH₂- | 31 - 33 |

| -CH₂- | 19 - 21 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characterization of Amide C=O and N-H Stretching Frequencies

The IR spectrum of 2-amino-N-butyl-3,5-dinitrobenzamide will be dominated by characteristic absorptions for the amide group. A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1640-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment. The N-H stretching vibration of the secondary amide is anticipated to appear as a distinct band around 3300-3350 cm⁻¹.

Analysis of Nitro Group Asymmetric and Symmetric Stretches

The presence of the two nitro groups (NO₂) will give rise to two prominent and intense absorption bands. The asymmetric stretching vibration of the N-O bonds typically occurs in the range of 1530-1560 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, between 1340-1370 cm⁻¹. nih.gov The high intensity of these bands is a key diagnostic feature for nitro compounds. researchgate.net

Assessment of Amino Group Vibrations

The primary amino group (-NH₂) attached to the aromatic ring will also exhibit characteristic vibrational modes. A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ is expected, corresponding to the asymmetric and symmetric N-H stretching vibrations. Additionally, a scissoring (bending) vibration for the amino group may be observed around 1600-1650 cm⁻¹, potentially overlapping with the amide C=O stretch.

Table 3: Key IR Absorption Frequencies for 2-amino-N-butyl-3,5-dinitrobenzamide

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3300 - 3350 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Amine (N-H) | Scissoring (Bend) | 1600 - 1650 |

| Nitro (N-O) | Asymmetric Stretch | 1530 - 1560 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected, generating a mass spectrum.

The molecular ion peak (M+) for 2-amino-N-butyl-3,5-dinitrobenzamide would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For a compound like this, fragmentation would likely occur at the amide bond and the butyl chain. Common fragmentation pathways for protonated aliphatic α-amino acids often involve the cumulative loss of water and carbon monoxide (H₂O + CO). unito.it

Expected Fragmentation Patterns:

Loss of the butyl group: Cleavage of the N-butyl bond could lead to a significant fragment.

Amide bond cleavage: Scission of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides.

Loss of nitro groups: Elimination of NO₂ groups from the aromatic ring is another predictable fragmentation.

McLafferty-type rearrangement: If the alkyl chain is sufficiently long, a rearrangement involving hydrogen transfer can occur, leading to the elimination of a neutral alkene. unito.it

| Process | Plausible Fragment Lost | Expected m/z of Detected Fragment |

|---|---|---|

| Molecular Ion | - | 282 |

| Loss of Butyl Radical | •C₄H₉ | 225 |

| Loss of Nitro Group | •NO₂ | 236 |

| Amide Cleavage (Acylium ion) | •NH(C₄H₉) | 195 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For 2-amino-N-butyl-3,5-dinitrobenzamide, with the molecular formula C₁₁H₁₄N₄O₅, HRMS would be used to confirm this composition. The ability to achieve high resolution is a critical component in the characterization of novel substances. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₅ |

| Calculated Exact Mass | 282.0964 g/mol |

| Nominal Mass | 282 g/mol |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study of 2-amino-N-butyl-3,5-dinitrobenzamide would reveal the precise spatial arrangement of its atoms. The analysis would confirm the planarity of the benzene (B151609) ring and provide data on the torsion angles, which describe the conformation of the flexible N-butyl amide side chain. The geometry around the amino and nitro groups relative to the aromatic ring would also be determined. In similar structures, the planarity of heterocyclic rings and the specific bond angles and lengths have been investigated in detail. ejournal.by

The table below presents typical bond lengths for the types of chemical bonds present in the molecule, based on established crystallographic data for similar functional groups.

| Bond Type | Typical Bond Length (Å) | Atoms Involved in Molecule |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.40 | Benzene Ring |

| C-N (amino) | 1.36 - 1.40 | C(ring)-NH₂ |

| C-N (nitro) | 1.47 - 1.49 | C(ring)-NO₂ |

| N-O (nitro) | 1.22 - 1.25 | -NO₂ |

| C=O (amide) | 1.23 - 1.25 | -C(=O)NH- |

| C-N (amide) | 1.32 - 1.34 | -C(=O)-NH- |

| N-C (amide-butyl) | 1.45 - 1.47 | -NH-CH₂- |

| C-C (aliphatic) | 1.52 - 1.54 | Butyl Chain |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

The molecular structure of 2-amino-N-butyl-3,5-dinitrobenzamide contains several hydrogen bond donors and acceptors, which are expected to form a robust network of intermolecular interactions in the crystal lattice.

Hydrogen Bond Donors: The primary amine (-NH₂) and the secondary amide (-NH-) groups.

Hydrogen Bond Acceptors: The oxygen atoms of the two nitro groups (-NO₂) and the carbonyl oxygen atom of the amide group (C=O).

Computational and Theoretical Chemistry Investigations of 2 Amino N Butyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are central to elucidating the relationship between a molecule's structure and its chemical properties. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.gov A common approach involves using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net

This process computationally adjusts the bond lengths and angles of the 2-amino-N-butyl-3,5-dinitrobenzamide molecule until a minimum energy state is reached. The resulting optimized structure provides key geometric parameters. For instance, in a related compound, 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (B1224709), DFT calculations were used to determine the precise bond lengths and angles of the dinitrobenzoate moiety. researchgate.net These calculations are crucial for understanding the molecule's three-dimensional shape and steric environment.

Below is a table representing the type of data obtained from a DFT geometry optimization for the key structural components of 2-amino-N-butyl-3,5-dinitrobenzamide, based on typical values for similar functional groups.

| Structural Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | N-O (in NO₂) | ~1.22 Å |

| Bond Length | C-NH₂ | ~1.37 Å |

| Bond Length | C=O (Amide) | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.35 Å |

| Bond Angle | O-N-O (in NO₂) | ~125° |

| Bond Angle | Aromatic C-C-C | ~120° |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. mdpi.comnih.gov A small energy gap suggests high chemical reactivity, high polarizability, and that the molecule is soft. nih.gov

For 2-amino-N-butyl-3,5-dinitrobenzamide, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the amino group and the benzene (B151609) ring. Conversely, the LUMO is likely concentrated around the electron-withdrawing dinitro groups. This distribution facilitates intramolecular charge transfer from the amino group to the nitro groups. nih.gov The energies of the HOMO and LUMO can be used to calculate important quantum chemical descriptors that quantify reactivity. mdpi.com

| Quantum Chemical Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a soft molecule has a small energy gap and is more reactive. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Describes the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential.

In 2-amino-N-butyl-3,5-dinitrobenzamide, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two nitro groups and the carbonyl group of the amide, indicating these are the primary sites for electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms of the amino group and the N-H of the amide bond would exhibit positive potential, making them likely sites for nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.org A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP (N) on NH₂ | π* (Aromatic Ring) | n → π | Delocalization of amino lone pair into the ring, activating the ring. |

| π (Aromatic Ring) | π (NO₂) | π → π | Charge transfer from the ring to the electron-withdrawing nitro groups. |

| LP (O) on C=O | σ (N-Cbutyl) | n → σ | Hyperconjugative interaction within the amide linkage. |

| LP (O) on NO₂ | π (Aromatic Ring) | n → π* | Delocalization of nitro group lone pairs. |

Simulation of Spectroscopic Parameters

Computational methods can also simulate various types of spectra, providing a powerful means to interpret and verify experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. rug.nl The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. researchgate.net

The calculated chemical shifts are typically compared with experimental values to confirm the proposed structure. A strong linear correlation between the theoretical and experimental data validates the accuracy of the computational model and the structural assignment. researchgate.netrug.nl For 2-amino-N-butyl-3,5-dinitrobenzamide, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the protons on the butyl chain, and the amino protons. Similarly, unique shifts would be calculated for each carbon atom, reflecting its specific electronic environment as influenced by adjacent functional groups like the nitro and amino substituents.

| Atom | Atom Type | Expected Chemical Environment | Anticipated ¹H or ¹³C Chemical Shift Range (ppm) |

|---|---|---|---|

| Aromatic CH | ¹H | Deshielded by adjacent electron-withdrawing NO₂ groups. | 8.5 - 9.5 |

| NH₂ | ¹H | Broad signal, influenced by hydrogen bonding and solvent. | 5.0 - 7.0 |

| CH₂ (next to amide N) | ¹H | Deshielded by the electronegative nitrogen atom. | 3.0 - 3.5 |

| Terminal CH₃ | ¹H | Shielded, typical aliphatic region. | 0.8 - 1.0 |

| C-NO₂ | ¹³C | Deshielded due to strong electron withdrawal. | 145 - 155 |

| C-NH₂ | ¹³C | Shielded relative to C-NO₂ due to electron donation. | 140 - 150 |

| C=O (Amide) | ¹³C | Highly deshielded, characteristic of carbonyl carbons. | 160 - 170 |

Vibrational Frequency Calculations for IR Spectral Interpretation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of a molecule's vibrational modes, one can assign the absorption bands observed in an experimental IR spectrum. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.govmdpi.com To improve agreement with experimental data, which is often recorded in the solid phase, calculated frequencies from the gaseous phase theoretical model are uniformly scaled. nih.govnih.gov

For 2-amino-N-butyl-3,5-dinitrobenzamide, the vibrational spectrum is characterized by the distinct modes of its functional groups: the amino (-NH₂), N-butyl (-C₄H₉), dinitro (-NO₂), and benzamide (B126) core. Based on computational studies of analogous molecules, the characteristic vibrational frequencies can be predicted. nih.govmdpi.comresearchgate.net

Key functional group vibrations for 2-amino-N-butyl-3,5-dinitrobenzamide would be expected in the following regions:

N-H Vibrations : The amino group (-NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the 3500-3300 cm⁻¹ region. researchgate.netnih.gov

C-H Vibrations : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the N-butyl group are found just below 3000 cm⁻¹ (~2900 cm⁻¹). mdpi.comlibretexts.org

C=O Vibration : The carbonyl (C=O) stretch of the amide group is a strong, characteristic band typically found around 1720-1680 cm⁻¹. mdpi.comnih.gov Studies on similar N-alkyl dinitrobenzamides have reported this peak near 1720 cm⁻¹. mdpi.com

N=O Vibrations : The two nitro groups (-NO₂) give rise to strong asymmetric and symmetric stretching vibrations, typically located in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions, respectively.

Aromatic Vibrations : The C=C stretching vibrations within the benzene ring usually occur in the 1600-1450 cm⁻¹ range. libretexts.org

The table below summarizes the predicted IR spectral bands and their assignments based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric Stretch | Amino (N-H) | 3500 - 3300 |

| Aromatic Stretch | Aromatic (C-H) | 3100 - 3000 |

| Aliphatic Stretch | Butyl (C-H) | 2980 - 2850 |

| Stretch | Amide (C=O) | ~1720 |

| Stretch | Aromatic (C=C) | 1600 - 1450 |

| Asymmetric Stretch | Nitro (N=O) | 1550 - 1500 |

| Symmetric Stretch | Nitro (N=O) | 1350 - 1300 |

Mechanistic Insights into Reaction Pathways through Transition State Analysis

Transition state theory is a cornerstone of computational reaction kinetics, allowing for the investigation of reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. Computational methods like DFT are used to map the potential energy surface of a reaction, locating reactants, products, and the transition states that connect them. rsc.org

For nitroaromatic compounds, a primary reaction of interest is thermal decomposition. Theoretical studies on similar molecules, such as nitrotoluenes, reveal several potential initial decomposition pathways. rsc.org These include:

C–NO₂ Homolysis : The direct cleavage of the carbon-nitro bond is often a dominant decomposition pathway at high temperatures. rsc.org

Nitro-Nitrite Isomerization : The molecule can rearrange from a nitro (R-NO₂) form to a nitrite (B80452) (R-ONO) form, which is typically less stable and decomposes further. This pathway is often prominent at lower to intermediate temperatures. rsc.org

Hydrogen Abstraction : Intramolecular hydrogen transfer, for instance from an amino or alkyl group to a nitro group, can initiate decomposition. For ortho-substituted nitroaromatics, H-atom migration is a key reaction. rsc.org

In reactions involving nucleophilic attack, such as the aminolysis of dinitrobenzoates, computational studies have shown that the reaction can proceed through a six-membered cyclic transition state. researchgate.net This mechanism involves a concerted pathway where bond formation and leaving group expulsion occur simultaneously, often catalyzed by another amine molecule. researchgate.net Such analyses provide crucial insights into reaction feasibility and kinetics without direct experimental measurement.

| Reaction Pathway | Description | Relevance to Nitroaromatics |

|---|---|---|

| C–NO₂ Bond Dissociation | Direct cleavage of the bond between the aromatic ring and the nitro group. | A primary pathway for thermal decomposition, especially at high temperatures. rsc.org |

| Nitro-Nitrite (NO₂ to ONO) Isomerization | Rearrangement of the nitro group to a nitrite group, followed by decomposition. | A significant channel at lower and intermediate temperatures. rsc.org |

| Intramolecular H-Transfer | Migration of a hydrogen atom from a substituent (e.g., amino, alkyl) to the nitro group. | Can be a dominant initial step, particularly with ortho-substituents. rsc.org |

| Cyclic Transition State | Formation of a cyclic intermediate during nucleophilic substitution reactions. | Observed in aminolysis reactions of similar dinitrobenzoate compounds. researchgate.net |

Prediction of Non-Linear Optical Properties via Hyperpolarizability Calculations

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. rasayanjournal.co.inijsr.net The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. ijsr.netplu.mx Molecules with large β values are sought for applications like frequency conversion. rasayanjournal.co.in Organic molecules featuring an electron-donating group and an electron-withdrawing group connected by a π-conjugated system (a "push-pull" system) often exhibit high hyperpolarizability values. rasayanjournal.co.inplu.mx

2-Amino-N-butyl-3,5-dinitrobenzamide possesses the archetypal features of a strong NLO chromophore. The amino (-NH₂) group acts as a powerful electron donor, while the two nitro (-NO₂) groups are strong electron acceptors. These are attached to a π-conjugated benzene ring, facilitating intramolecular charge transfer, which is known to enhance NLO properties. rasayanjournal.co.inplu.mx

Computational DFT methods are widely used to calculate the hyperpolarizability of molecules. plu.mxworldscientific.com By applying an external electric field in the calculation, the induced dipole moment can be determined, from which the polarizability (α) and hyperpolarizability (β) tensors are derived. worldscientific.com The calculated β values are often compared to that of a standard reference material like urea (B33335) to gauge their potential. plu.mx Studies on similar nitroaniline derivatives have shown that they can possess β values many times greater than urea. rasayanjournal.co.inplu.mx The presence of two nitro groups and an amino group on the benzamide scaffold suggests that 2-amino-N-butyl-3,5-dinitrobenzamide would have a significant NLO response.

| Compound | Key Structural Feature | First Hyperpolarizability (β) Significance |

|---|---|---|

| Urea | Standard reference material for NLO studies. | Baseline value for comparison. plu.mx |

| p-Nitroaniline (p-NA) | Prototypical "push-pull" molecule (NH₂ donor, NO₂ acceptor). worldscientific.com | Exhibits a significantly higher β value than urea, demonstrating the effect of intramolecular charge transfer. ijsr.networldscientific.com |

| 2-amino-N-butyl-3,5-dinitrobenzamide | Strong "push-pull" system with one donor (NH₂) and two acceptors (NO₂). | Predicted to have a large β value, indicating strong potential as an NLO material. |

Chemical Reactivity and Derivatization of 2 Amino N Butyl 3,5 Dinitrobenzamide

Reduction Reactions of Nitro Groups to Amino Functionalities

The two nitro groups on the aromatic ring are susceptible to reduction, which is a common transformation for nitroaromatic compounds. numberanalytics.com This process can yield a range of products, from partially reduced intermediates like nitroso and hydroxylamine (B1172632) species to the fully reduced amino group, depending on the reagents and reaction conditions used. numberanalytics.comnih.gov The complete reduction of both nitro groups converts 2-amino-N-butyl-3,5-dinitrobenzamide into its corresponding triamine derivative.

The reduction of nitroaromatics is a cornerstone of synthetic chemistry, often employed to produce aniline (B41778) derivatives. jsynthchem.com A variety of methods exist for this transformation, including:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems: Classic examples include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or hydrosulfite can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

The stepwise reduction mechanism typically proceeds from the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). numberanalytics.com The intermediates in this pathway are reactive and can sometimes be isolated under carefully controlled conditions. nih.gov

For dinitro compounds, achieving selective reduction of one nitro group while leaving the other intact is a common synthetic challenge. Reagents and conditions can be tuned to favor the formation of nitro-amino derivatives. For instance, dinitroarenes can be selectively reduced to the corresponding nitroanilines using specific catalytic systems. organic-chemistry.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Product Type | Notes |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amine | Common for complete reduction. wikipedia.org |

| Fe, HCl | Amine | A classic and cost-effective method. wikipedia.org |

| SnCl₂, HCl | Amine | Another common laboratory method. wikipedia.org |

| Na₂S / (NH₄)₂S | Amine | Can sometimes offer selectivity (Zinin reduction). wikipedia.org |

| NaBH₄ / Catalyst | Amine | Requires a catalyst as NaBH₄ alone is generally ineffective for nitro groups. nih.govjsynthchem.com |

Electrophilic Aromatic Substitution Reactions on the Dinitrobenzene Ring

The benzene (B151609) ring of 2-amino-N-butyl-3,5-dinitrobenzamide is heavily influenced by its substituents, which dictates its reactivity towards electrophiles. Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. quora.com However, the substituents on this particular molecule make such reactions challenging.

The directing effects of the substituents are as follows:

-NO₂ (Nitro) groups: These are powerful deactivating groups due to their strong electron-withdrawing nature (both by induction and resonance). They direct incoming electrophiles to the meta position. chemguide.co.ukmsu.edu

-NH₂ (Amino) group: This is a strong activating group due to its ability to donate electron density to the ring by resonance. It directs incoming electrophiles to the ortho and para positions.

-CONH(butyl) (N-butylamide) group: This group is deactivating due to the electron-withdrawing character of the carbonyl group and directs incoming electrophiles to the meta position.

In 2-amino-N-butyl-3,5-dinitrobenzamide, the two nitro groups and the amide group strongly deactivate the ring, making it very electron-deficient and thus less nucleophilic and reactive towards electrophiles. msu.edu The amino group, while activating, is fighting against the cumulative deactivating effect of three other groups. The potential sites for substitution are the C4 and C6 positions. The directing influence of the powerful activating amino group to its para position (C6) would be the strongest activating effect. However, this position is sterically hindered and flanked by two deactivating groups. The C4 position is ortho to one nitro group and the amino group, and meta to the other nitro group and the amide.

Given the intense deactivation of the ring, electrophilic aromatic substitution reactions, such as nitration or halogenation, would require extremely harsh conditions (e.g., strong acids and high temperatures) and may lead to decomposition rather than substitution. rsc.org The nitration of an already dinitrated benzene ring, for example, is significantly more difficult than the nitration of benzene itself. nih.gov

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta chemguide.co.uk |

| -NH₂ | Strongly Activating | Ortho, Para |

Nucleophilic Substitution Reactions Involving the Amide and Aromatic System

While the electron-deficient nature of the ring makes it resistant to electrophilic attack, it renders it susceptible to nucleophilic aromatic substitution (SₙAr) . youtube.com This type of reaction occurs when a strong nucleophile attacks an aromatic ring that is substituted with powerful electron-withdrawing groups, such as nitro groups. nih.gov

The nitro groups in the meta positions relative to each other strongly withdraw electron density from the ring, stabilizing the negative charge in the intermediate (a Meisenheimer complex) formed during nucleophilic attack. youtube.com For an SₙAr reaction to proceed, a suitable leaving group (like a halide) must be present on the ring. In the parent 2-amino-N-butyl-3,5-dinitrobenzamide, there is no inherent leaving group. However, if a derivative containing a halogen at the C4 or C6 position were synthesized, it would be highly activated towards substitution by nucleophiles like alkoxides, amines, or thiolates. researchgate.net

The amide functional group itself is also a site for nucleophilic reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. Under strong acidic or basic conditions, the amide bond can undergo hydrolysis to yield 2-amino-3,5-dinitrobenzoic acid and n-butylamine.

Reactions Involving the 2-Amino Group (e.g., Acylation, Alkylation)

The primary amino group (-NH₂) at the C2 position is nucleophilic and can readily participate in a variety of chemical reactions. Its reactivity might be slightly diminished by the electron-withdrawing effects of the adjacent nitro group, but it remains a key site for derivatization.

Acylation: The amino group can be easily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction would convert the amino group into a secondary amide. For example, reaction with acetyl chloride would yield N-(2-(acetylamino)-3,5-dinitrophenyl)-N-butylbenzamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This can lead to the formation of secondary or tertiary amines, though controlling the degree of alkylation can sometimes be difficult.

Diazotization: The primary aromatic amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This diazonium intermediate is highly versatile and can be used to introduce a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br) onto the aromatic ring via Sandmeyer or related reactions.

Synthesis of Advanced Derivatives and Analogs for Structure-Activity Relationship Studies

The chemical handles on 2-amino-N-butyl-3,5-dinitrobenzamide allow for the systematic synthesis of derivatives to explore structure-activity relationships (SAR). researchgate.net SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. Research on similar N-alkylphenyl-3,5-dinitrobenzamide scaffolds has been conducted to develop agents with anti-tuberculosis activity. rsc.org

Strategies for creating a library of analogs could include:

Modification of the N-Alkyl Group: The n-butyl group on the amide can be replaced with various other alkyl or aryl groups to probe the effect of size, lipophilicity, and steric bulk on activity.

Derivatization of the 2-Amino Group: As described in section 5.4, the amino group can be acylated or alkylated to introduce new functionalities.

Reduction of Nitro Groups: The nitro groups can be fully or partially reduced to amino or hydroxylamino groups, drastically changing the electronic properties and hydrogen bonding potential of the molecule. wikipedia.org

Substitution on the Aromatic Ring: If synthetic routes allow, introducing additional substituents onto the C4 or C6 positions of the ring could further modulate the compound's properties.

These synthetic modifications allow researchers to systematically map the chemical features required for a desired biological effect, leading to the development of more potent and selective compounds. researchgate.net

Mechanistic Studies of Intermolecular Interactions and Targeted Activities

Charge-Transfer (CT) Interactions with Polymeric Systems (e.g., Poly(9-vinylcarbazole))

The interaction between electron-donating polymers and electron-accepting small molecules is a cornerstone of materials science, with applications in organic electronics. Studies on N-butyl-3,5-dinitrobenzamide, a compound structurally similar to 2-amino-N-butyl-3,5-dinitrobenzamide, provide significant insights into the charge-transfer (CT) phenomena involving poly(9-vinylcarbazole) (PVK), a well-known p-type thermoplastic π-conjugated semiconducting polymer. researchgate.netbenthamdirect.comnih.gov The carbazole (B46965) groups in PVK act as electron donors, readily forming CT complexes with suitable electron acceptors.

UV-Vis absorption spectroscopy is a fundamental technique for characterizing the formation and strength of charge-transfer complexes. researchgate.netbenthamdirect.com When PVK and N-butyl-3,5-dinitrobenzamide are mixed in a solution, the appearance of a new absorption band at a longer wavelength, distinct from the absorption spectra of the individual components, indicates the formation of a CT complex. benthamdirect.comeurekaselect.com

The complexation equilibrium constant (K) for the interaction between PVK and N-butyl-3,5-dinitrobenzamide has been determined using UV-Vis spectroscopy. benthamdirect.comeurekaselect.com Comparative studies have shown that the equilibrium constant for the PVK-N-butyl-3,5-dinitrobenzamide complex is larger than that for the complex formed with N-butyl-3-nitrobenzamide. benthamdirect.comeurekaselect.comresearchgate.net This observation underscores the enhanced electron-accepting ability of the dinitro-substituted benzamide (B126).

Table 1: Comparative Interaction Data of Benzamide Derivatives with Poly(9-vinylcarbazole)

| Compound | Technique | Measured Parameter | Value |

| N-butyl-3,5-dinitrobenzamide | UV-Vis Spectroscopy | Complexation Equilibrium Constant (K) | Larger than N-butyl-3-nitrobenzamide benthamdirect.comeurekaselect.com |

| N-butyl-3,5-dinitrobenzamide | Single Molecule Force Spectroscopy | Average Desorption Force | 28 pN benthamdirect.comeurekaselect.com |

| N-butyl-3-nitrobenzamide | Single Molecule Force Spectroscopy | Average Desorption Force | 18 pN benthamdirect.comnih.gov |

| Carbazolyl-DBA Complex | Single Molecule Force Spectroscopy | Apparent Interaction Energy | 14 kJ·mol⁻¹ benthamdirect.com |

| Carbazolyl-NBA Complex | Single Molecule Force Spectroscopy | Apparent Interaction Energy | 8 kJ·mol⁻¹ benthamdirect.com |

DBA: 3,5-dinitrobenzamido; NBA: 3-nitrobenzamido

Single molecule force spectroscopy (SMFS) provides a direct measurement of the interaction forces between a single polymer chain and a surface at the molecular level. researchgate.netbenthamdirect.com In studies involving PVK and a substrate modified with 3,5-dinitrobenzamido (DBA) groups, SMFS has been employed to probe the desorption process of a single PVK chain. benthamdirect.comeurekaselect.com

The force-extension curves obtained from these experiments often exhibit a plateau, which is indicative of a "train-like" conformation of the adsorbed polymer chain. benthamdirect.comeurekaselect.com This suggests that segments of the PVK chain are attached to the surface through multiple CT interactions. The average force required to desorb a PVK chain from a DBA-modified substrate was measured to be 28 pN. benthamdirect.comeurekaselect.com In contrast, the desorption force from a substrate modified with 3-nitrobenzamido (NBA) groups was found to be lower, at 18 pN. benthamdirect.comnih.gov This difference in desorption force directly reflects the stronger interaction between the carbazolyl groups of PVK and the dinitrobenzamido groups. benthamdirect.com

From the desorption force and the surface density of the electron acceptors, the apparent interaction energy for the CT complex can be calculated. For the carbazolyl-DBA complex, the apparent interaction energy was determined to be 14 kJ·mol⁻¹, which is significantly higher than the 8 kJ·mol⁻¹ calculated for the carbazolyl-NBA complex. benthamdirect.com

The presence and number of nitro groups on the benzamide ring are critical in determining its electron-accepting properties. The two electron-withdrawing nitro groups in the 3 and 5 positions of the dinitrobenzamide moiety significantly lower the energy of the lowest unoccupied molecular orbital (LUMO). benthamdirect.com This lower LUMO energy facilitates the transfer of an electron from the highest occupied molecular orbital (HOMO) of the electron donor (the carbazole group of PVK).

The stronger CT interaction observed for N-butyl-3,5-dinitrobenzamide compared to its mononitro counterpart is a direct consequence of the enhanced electron-accepting capability imparted by the two nitro groups. benthamdirect.comresearchgate.net This principle is fundamental to the design of molecules for applications requiring strong charge-transfer complexation.

In Silico Studies of Molecular Docking and Binding Modes for Targeted Interactions

While experimental data on the specific molecular docking of 2-amino-N-butyl-3,5-dinitrobenzamide is limited, computational studies on related dinitrobenzamide derivatives provide a framework for understanding their potential targeted interactions. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In silico molecular modeling and docking studies have been conducted on various dinitrobenzamide derivatives to investigate their binding interactions with biological targets, such as enzymes from Mycobacterium tuberculosis. researchgate.net These studies typically involve preparing the three-dimensional structures of the ligand (the dinitrobenzamide derivative) and the target protein. Docking simulations are then performed to identify the most favorable binding poses of the ligand within the active site of the protein.

The analysis of these docked poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. For instance, docking studies on thiazolidin-4-one linked 3,5-dinitrobenzamide (B1662146) derivatives with the M. tuberculosis DprE1 enzyme have shown that hydrophobic and hydrogen bond interactions involving the aromatic moiety and the nitro groups are critical for inactivating the enzyme. researchgate.net Although the 2-amino group in the target compound of this article would introduce different electronic and steric properties, similar foundational interactions would likely govern its binding to protein targets.

A key output of molecular docking and more advanced computational methods like molecular dynamics simulations is the prediction of the binding free energy (ΔG_bind). nih.govnih.gov This value quantifies the affinity of a ligand for its target; more negative values indicate stronger binding.

For a series of 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide derivatives studied for their antifungal activity, in silico studies predicted the free energies of binding to potential fungal protein targets. researchgate.net These calculations help to rank potential drug candidates and to understand the structure-activity relationships. For example, the predicted binding modes of ethyl 3,5-dinitrobenzoate to fungal enzymes like MEP2 and HSP90 were analyzed to elucidate its mechanism of action. researchgate.net While specific values for 2-amino-N-butyl-3,5-dinitrobenzamide are not available, it is anticipated that the dinitrobenzamide core would contribute significantly to the electrostatic and van der Waals interactions that drive binding to a target protein. The N-butyl group would likely engage in hydrophobic interactions within a corresponding pocket of the target protein.

Mechanism of Action in Selective Biological Contexts (e.g., Anti-mycobacterial activity via cell wall biosynthesis disruption)

The anti-mycobacterial activity of 2-amino-N-butyl-3,5-dinitrobenzamide and related N-alkyl nitrobenzamides is believed to stem from their role as inhibitors of an essential enzyme in Mycobacterium tuberculosis (Mtb), decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). This enzyme is a critical component of the cell wall biosynthesis pathway, and its disruption leads to cell death. nih.gov

Structurally, N-alkyl-3,5-dinitrobenzamides are considered a simplification of known DprE1 inhibitors. This structural similarity is a key piece of evidence supporting the hypothesis that DprE1 is the likely target of action for these compounds. The activity of these compounds is significantly influenced by the nature of the alkyl chain, with intermediate lipophilicity showing the best results. For instance, derivatives with chain lengths of six and twelve carbon atoms have demonstrated promising activity profiles, comparable to the frontline anti-tuberculosis drug isoniazid, in an ex vivo macrophage model of infection. nih.gov

The proposed mechanism is further supported by susceptibility assessments across multiple mycobacterial species. When various bacterial strains are exposed to these compounds and known DprE1 inhibitors, similar patterns of susceptibility are observed, reinforcing the idea of a shared target. nih.gov Docking studies also show that the more active compounds in this series fit well into the DprE1 binding pocket, in a manner very similar to that of established inhibitors. nih.gov

While definitive proof is still being gathered, the convergence of structural similarity, structure-activity relationship data, cross-species susceptibility, and computational modeling strongly suggests that the anti-mycobacterial action of 2-amino-N-butyl-3,5-dinitrobenzamide and its analogues is achieved through the inhibition of DprE1, thereby disrupting the biosynthesis of the mycobacterial cell wall. nih.gov

Applications and Emerging Research Avenues of 2 Amino N Butyl 3,5 Dinitrobenzamide

Utilization as a Versatile Intermediate in Complex Organic Synthesis

The synthesis of 2-amino-3,5-dinitrobenzamide (B8815448) and its derivatives typically involves the reaction of 3,5-dinitrobenzoic acid with an appropriate amine, in this case, n-butylamine, often facilitated by a coupling agent. ontosight.ai This foundational structure, featuring reactive amino and nitro groups, positions 2-amino-N-butyl-3,5-dinitrobenzamide as a potentially versatile intermediate for the synthesis of more complex molecules.

The amino group can undergo a variety of chemical transformations, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functional groups. Furthermore, the nitro groups are susceptible to reduction, which would yield the corresponding diamino compound. This resulting triamine could then serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles or other fused-ring systems, which are significant scaffolds in medicinal and materials chemistry. nih.govmdpi.com While specific examples detailing the use of the N-butyl derivative are not prominent, the underlying chemical principles suggest its utility in constructing elaborate molecular architectures. The synthesis of various nitrogen-containing organic compounds often relies on intermediates with such functional group arrays. rsc.org

Potential in Advanced Materials Science and Optoelectronic Applications

Nitroaromatic compounds are known for their electron-accepting properties, which can impart interesting electronic and optical characteristics to a molecule. researchgate.net The presence of two nitro groups in 2-amino-N-butyl-3,5-dinitrobenzamide suggests that it may possess properties relevant to materials science and optoelectronics. The electronic behavior of such molecules can be influenced by the nature of substituent groups. researchgate.net

Research into other dinitrobenzoate compounds has indicated their potential for applications in nonlinear optics (NLO). uobaghdad.edu.iq The extensive π-conjugation and the presence of electron-donating (amino) and electron-withdrawing (nitro) groups can lead to significant molecular hyperpolarizability, a key requirement for NLO materials. While the specific optoelectronic properties of 2-amino-N-butyl-3,5-dinitrobenzamide have not been detailed in available research, its structural motifs are consistent with those found in other organic molecules investigated for such applications. Further computational and experimental studies would be necessary to elucidate its potential in this domain.

Exploration in Biosensor Development and Electrochemical Sensing Platforms

The electrochemical properties of nitroaromatic compounds are well-documented, with the nitro group being electrochemically active and capable of undergoing reduction. acs.orgnih.gov This redox activity is the basis for their potential use in electrochemical sensing. The reduction of nitroaromatic compounds can be detected by various electrochemical techniques, and changes in the electrochemical signal upon interaction with an analyte can form the basis of a sensor. rsc.orgresearchgate.net

The general structure of 2-amino-N-butyl-3,5-dinitrobenzamide, possessing reducible nitro groups, makes it a candidate for incorporation into electrochemical sensor or biosensor platforms. The amino and N-butyl groups could be modified to introduce specific recognition elements for analytes of interest. While direct application of this specific compound in biosensors has not been reported, the electrochemical behavior of the nitroaromatic core is a promising feature for future research in this area. researchgate.netacs.org

Development as a Molecular Probe for Intermolecular Interactions

The functional groups present in 2-amino-N-butyl-3,5-dinitrobenzamide, including the amino group (a hydrogen bond donor) and the nitro and amide groups (hydrogen bond acceptors), provide multiple sites for engaging in intermolecular interactions. Spectroscopic and crystallographic studies of similar molecules, such as 2-amino-4-chlorobenzonitrile, have been used to analyze these interactions in detail. analis.com.my Such studies are crucial for understanding how molecules pack in the solid state and interact in solution.

Although specific studies on 2-amino-N-butyl-3,5-dinitrobenzamide as a molecular probe are not available, its structure suggests potential in this area. The molecule could be used to study non-covalent interactions, which are fundamental to supramolecular chemistry and biology. The development of this and similar compounds as probes would depend on detailed spectroscopic and structural analysis.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, organized structures. The ability of 2-amino-N-butyl-3,5-dinitrobenzamide to participate in hydrogen bonding makes it a potential building block for supramolecular assemblies. The interplay of hydrogen bonds from the amino and amide groups, along with potential π-π stacking interactions from the aromatic ring, could lead to the formation of well-defined one-, two-, or three-dimensional networks.

While the supramolecular behavior of this specific N-butyl derivative has not been a subject of detailed investigation, the broader field of crystal engineering of aminobenzamides and related molecules demonstrates the rich possibilities. The specific arrangement of functional groups can direct the formation of predictable supramolecular synthons, which are reliable patterns of intermolecular interactions. The exploration of the crystal structure and co-crystallization behavior of 2-amino-N-butyl-3,5-dinitrobenzamide could reveal its utility in designing new supramolecular materials.

Future Research Directions and Challenges in 2 Amino N Butyl 3,5 Dinitrobenzamide Research

Development of Novel and Efficient Synthetic Routes

A significant challenge in the study of 2-amino-N-butyl-3,5-dinitrobenzamide is the development of versatile and efficient synthetic pathways. While general methods for the synthesis of related compounds exist, optimizing these for this specific multi-substituted aniline (B41778) derivative is a crucial area for future research.

One potential strategy involves the multi-step synthesis starting from isatoic anhydride (B1165640). This approach has been successfully employed for the synthesis of various 2-aminobenzamide (B116534) derivatives nih.govresearchgate.net. The reaction of isatoic anhydride with n-butylamine would yield N-butyl-2-aminobenzamide. Subsequent nitration of this intermediate would introduce the two nitro groups onto the aromatic ring. A key challenge in this step will be controlling the regioselectivity of the nitration to obtain the desired 3,5-dinitro isomer in high yield, as the amino and amide groups will direct the electrophilic substitution.

Alternatively, a convergent synthesis could be explored. This might involve the synthesis of 2-amino-3,5-dinitrobenzoic acid, followed by its activation and coupling with n-butylamine. The synthesis of the dinitrobenzoic acid precursor itself presents challenges in achieving the desired substitution pattern. Another approach could involve starting with a pre-functionalized dinitroaniline and introducing the N-butylamide group. For instance, 2-amino-3,5-dinitrobenzonitrile (B1606417) could be a potential starting material, where the nitrile group is hydrolyzed to a carboxylic acid and then converted to the corresponding amide researchgate.netresearchgate.net.

Comprehensive Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and potential for polymorphism, are of paramount importance, particularly in the pharmaceutical and materials science fields. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a compound's physical and chemical properties symbiosisonlinepublishing.commdpi.comnih.gov. For 2-amino-N-butyl-3,5-dinitrobenzamide, a comprehensive investigation into its solid-state forms is a critical and challenging area of future research.

Benzamide (B126) and its derivatives are known to exhibit complex polymorphic behavior, with some forms being highly disordered nih.govresearchgate.netacs.org. The presence of multiple functional groups capable of hydrogen bonding (amino, amide) and other intermolecular interactions in 2-amino-N-butyl-3,5-dinitrobenzamide suggests a high likelihood of polymorphism. Future research should involve systematic screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Characterization of any discovered polymorphs would require a suite of analytical techniques, including single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. A significant challenge will be obtaining single crystals of sufficient quality for X-ray diffraction, a common hurdle for complex organic molecules acs.org.

Computational crystal structure prediction (CSP) will be an invaluable tool in this endeavor nih.govresearchgate.net. These methods can predict the likely crystal packing arrangements and relative stabilities of different polymorphs, guiding experimental screening efforts. Understanding the thermodynamic and kinetic relationships between different solid-state forms will be crucial for controlling the crystallization process and ensuring the production of a consistent and stable form of the compound.

Advanced Computational Modeling for Predictive Understanding

In conjunction with experimental work, advanced computational modeling offers a powerful avenue for gaining a predictive understanding of the properties and behavior of 2-amino-N-butyl-3,5-dinitrobenzamide at the molecular level. Future research should leverage a range of computational chemistry techniques to explore its electronic structure, conformational landscape, and reactivity.

Density functional theory (DFT) calculations can provide insights into the molecule's geometry, electronic properties, and spectroscopic signatures. This can aid in the interpretation of experimental data and provide a deeper understanding of the influence of the amino and nitro substituents on the electronic structure of the benzamide core.

Furthermore, computational models can be used to predict various physicochemical properties, such as solubility and lipophilicity, which are important for potential applications in drug discovery and materials science. Docking studies could also be performed with various biological targets to explore potential therapeutic applications, a strategy that has been used for other benzamide derivatives nih.govmdpi.com. The challenge lies in selecting appropriate computational models and validating the predictions against experimental data to ensure their accuracy and reliability.

Exploration of New Reactivity Pathways and Functional Transformations

The rich array of functional groups in 2-amino-N-butyl-3,5-dinitrobenzamide presents numerous opportunities for exploring novel reactivity pathways and functional transformations. A key area of future research will be to systematically investigate the chemical reactivity of the amino, nitro, and amide moieties to create a library of new derivatives with potentially enhanced or entirely new properties.

The primary amino group is a versatile handle for a wide range of chemical modifications. For instance, it can undergo diazotization followed by substitution to introduce a variety of other functional groups. Acylation or sulfonylation of the amino group could lead to new classes of compounds with altered electronic and steric properties.

The two nitro groups are also reactive centers. Selective reduction of one or both nitro groups to amino groups would yield di- or tri-amino benzamide derivatives, which could serve as building blocks for more complex molecules or as ligands for metal complexes. The strong electron-withdrawing nature of the nitro groups also activates the aromatic ring for nucleophilic aromatic substitution, opening up possibilities for further functionalization of the benzene (B151609) ring.

The amide bond itself can be subjected to hydrolysis under certain conditions, though it is generally stable. Exploration of the reactivity of the N-H proton of the amide could also lead to new derivatives. The challenge in this area will be to achieve selective transformations in the presence of multiple reactive sites. Developing chemoselective reaction conditions will be crucial for the controlled functionalization of the 2-amino-N-butyl-3,5-dinitrobenzamide scaffold.

Expanding Applications in Interdisciplinary Fields

While the specific applications of 2-amino-N-butyl-3,5-dinitrobenzamide are yet to be explored, its structural motifs are present in compounds with a wide range of biological and material science applications. A significant future research direction will be to screen this compound and its derivatives for activity in various interdisciplinary fields.

The dinitroaniline and dinitrobenzamide moieties are found in a number of compounds with antimicrobial and antitubercular activity rsc.orgresearchgate.netmdpi.com. Therefore, it would be logical to investigate the potential of 2-amino-N-butyl-3,5-dinitrobenzamide as an antibacterial or antifungal agent.

Nitroaromatic compounds are also known for their use in the synthesis of dyes, pesticides, and explosives chempanda.comchemiis.comnih.gov. While the explosive properties of this compound are not the primary focus, its chromophoric nature due to the nitro groups and the amino group could make it a candidate for investigation as a dye or a component in sensor development.

Furthermore, 2-aminobenzamide derivatives have been investigated for a variety of pharmacological activities, including as antithrombotic agents and for their role in the synthesis of bioactive heterocycles like quinazolinones nih.govnih.govrsc.org. Screening 2-amino-N-butyl-3,5-dinitrobenzamide in a broad range of biological assays could uncover unexpected and valuable therapeutic properties. The challenge will be to conduct these interdisciplinary investigations in a systematic manner and to elucidate the structure-activity relationships to guide the design of more potent and selective analogs.

Q & A

Q. What statistical approaches validate reproducibility in synthetic and biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.